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molecular formula C12H10O2 B1589253 [1,1'-Biphenyl]-2,4-diol CAS No. 134-52-1

[1,1'-Biphenyl]-2,4-diol

Cat. No. B1589253
M. Wt: 186.21 g/mol
InChI Key: LYXCJGJSIWFKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06008379

Procedure details

This compound was prepared using essentially the same procedure as that used in Example 3 with the difference that phenylboronic acid 17 (Aldrich Chemical) was used in place of 2-napthylboronic acid 13, and 1,3-dimethoxy-4-bromobenzene 15 was used in place of 1,3-dimethoxy-4-bromo-2-fluorobenzene 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[O:11][C:12]1[CH:17]=[CH:16][C:15](Br)=[C:14]([O:19]C)[CH:13]=1>>[C:1]1([C:15]2[CH:16]=[CH:17][C:12]([OH:11])=[CH:13][C:14]=2[OH:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=C(C=C1)Br)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=C(C=C(C=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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